molecular formula C18H16N2O3 B2795542 3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956206-42-1

3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2795542
M. Wt: 308.337
InChI Key: CAULXXFRRNKBET-UHFFFAOYSA-N
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Description

The compound “3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and phenyl groups, which are aromatic rings. The “2,5-dimethoxyphenyl” part suggests the presence of a phenyl group with methoxy (-O-CH3) groups at the 2nd and 5th positions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, chalcones, which have a structure similar to the given compound, can be synthesized through a Claisen-Schmidt condensation .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Biological Evaluation of Pyrazole Chalcones

    A series of pyrazole chalcones, structurally related to the compound , demonstrated promising anti-inflammatory, antioxidant, and antimicrobial activities, suggesting potential applications in drug discovery (Bandgar et al., 2009).

  • Design and Synthesis for Anticonvulsant and Analgesic Activities

    New pyrazole analogues, synthesized through the Knoevenagel condensation reaction, showed significant anticonvulsant and analgesic activities, indicating their potential in developing treatments for neurological conditions (Viveka et al., 2015).

  • Antioxidant and Anti-Inflammatory Activity

    A series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives exhibited significant antioxidant and anti-inflammatory activities, suggesting the compound's role in synthesizing new therapeutic agents (Sudha et al., 2021).

Material Science Applications

  • Dyeing Properties of Pyrazolones

    The study of pyrazolone derivatives, including compounds structurally similar to the one , revealed their potential in dyeing and anticipated biological properties (Bagdatli & Ocal, 2012).

  • Photophysical Properties and Chemosenor Applications

    A pyrazoline derivative, synthesized from related compounds, demonstrated potential as a fluorescent chemosensor for metal ion detection, highlighting its application in material science (Khan, 2020).

Future Directions

While specific future directions for this compound are not available, research into similar compounds is ongoing. For example, the Cadogan reaction, which is used to synthesize compounds like this one, is being studied for its potential to create higher conjugated systems for use in organic electronics .

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-15-8-9-17(23-2)16(10-15)18-13(12-21)11-20(19-18)14-6-4-3-5-7-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAULXXFRRNKBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

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